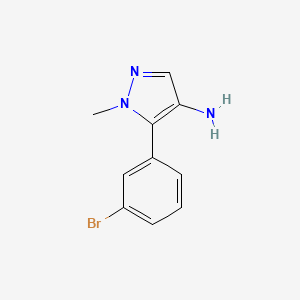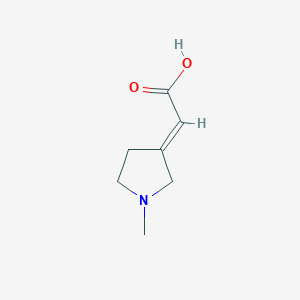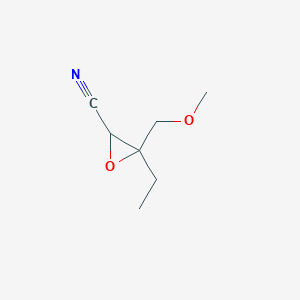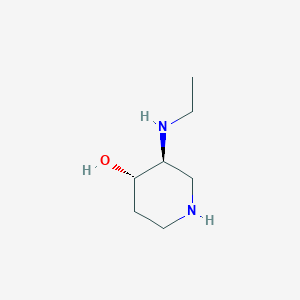![molecular formula C10H12N2O2 B15257346 6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B15257346.png)
6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production costs .
Chemical Reactions Analysis
Types of Reactions
6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Industry: In the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazinone are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antiplatelet activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one: Known for its diverse pharmacological activities, including antihypertensive and cardiotonic effects.
Pyridaben: An agrochemical used as a miticide and insecticide.
Norflurazon: A herbicide used to control weeds in various crops.
Uniqueness
6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one is unique due to its specific structural features and the potential for diverse functionalization. This allows for the development of a wide range of derivatives with varying biological activities and applications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-butan-2-ylfuro[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C10H12N2O2/c1-3-7(2)12-10(13)9-8(6-11-12)4-5-14-9/h4-7H,3H2,1-2H3 |
InChI Key |
KISPTHSTECJULF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CO2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine](/img/structure/B15257267.png)
![Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B15257273.png)
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid](/img/structure/B15257278.png)





![2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B15257318.png)
![(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine](/img/structure/B15257324.png)
![2-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B15257342.png)



